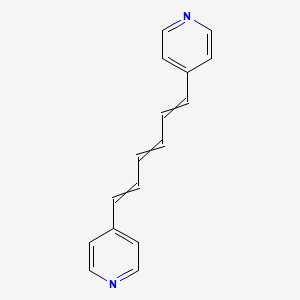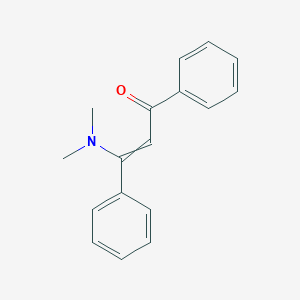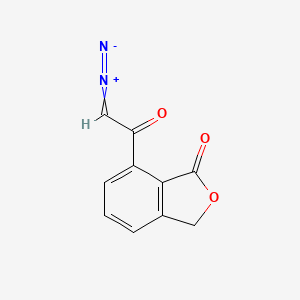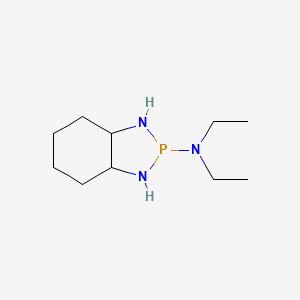![molecular formula C8H7N5O4 B14293867 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 126401-84-1](/img/structure/B14293867.png)
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione is a compound that features both a nitroimidazole and a pyrimidine ring. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The pyrimidine ring is a crucial component in many biological molecules, including nucleotides and certain vitamins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the nitration of imidazole followed by a series of condensation reactions to introduce the pyrimidine ring . Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This involves the oxidation of imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen from imidazolines to form imidazoles.
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient production of large quantities of the compound under controlled conditions .
化学反応の分析
Types of Reactions
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Nitric acid and sulfuric acid are commonly used for the nitration of imidazole.
Reducing agents: Hydrogen gas and palladium on carbon are often used for the reduction of nitro groups.
Substitution reactions: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyrimidine derivatives, which can have different biological activities .
科学的研究の応用
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiprotozoal activities.
Medicine: It is investigated for its potential use in the treatment of various infections and diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione involves the interaction of the nitroimidazole moiety with biological molecules. The nitro group can be reduced to form reactive intermediates that can damage DNA and other cellular components . The pyrimidine ring can interact with nucleotides and enzymes, affecting various biological pathways .
類似化合物との比較
Similar Compounds
特性
CAS番号 |
126401-84-1 |
|---|---|
分子式 |
C8H7N5O4 |
分子量 |
237.17 g/mol |
IUPAC名 |
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7N5O4/c14-6-3-5(10-7(15)11-6)4-12-2-1-9-8(12)13(16)17/h1-3H,4H2,(H2,10,11,14,15) |
InChIキー |
FSZYEFJUJVRQAW-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


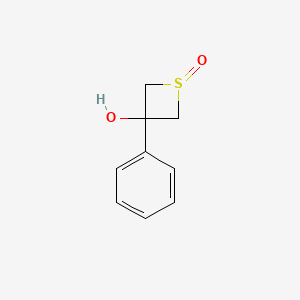
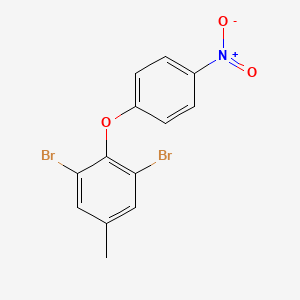
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
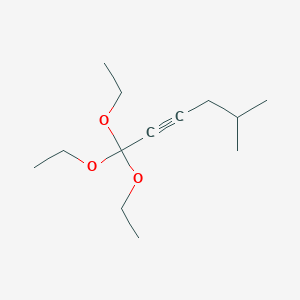

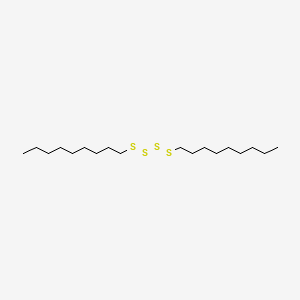
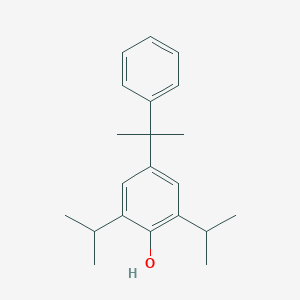
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
